molecular formula C4H9BrO B157772 Tert-butyl hypobromite CAS No. 1611-82-1

Tert-butyl hypobromite

Cat. No.: B157772
CAS No.: 1611-82-1
M. Wt: 153.02 g/mol
InChI Key: IODUDVQDMKBOJC-UHFFFAOYSA-N
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Description

Tert-butyl hypobromite is an organic compound with the molecular formula (CH₃)₃COBr. It is a reddish-orange liquid that is stable under cold and dark conditions but decomposes rapidly at elevated temperatures. This compound is known for its utility in organic synthesis, particularly in bromination reactions.

Preparation Methods

Tert-butyl hypobromite can be synthesized through the reaction of tert-butyl alcohol with bromine in the presence of a base. The reaction typically proceeds as follows:

(CH3)3COH+Br2(CH3)3COBr+HBr(CH₃)₃COH + Br₂ \rightarrow (CH₃)₃COBr + HBr (CH3​)3​COH+Br2​→(CH3​)3​COBr+HBr

The reaction is carried out under controlled conditions to prevent the decomposition of the product. Industrial production methods often involve the use of tert-butyl hydroperoxide and a brominating agent, such as bromine or hydrogen bromide, in the presence of a catalyst.

Chemical Reactions Analysis

Tert-butyl hypobromite undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes or ketones.

    Reduction: It can be reduced to tert-butyl alcohol.

    Substitution: It is commonly used in electrophilic bromination reactions, where it introduces a bromine atom into an organic molecule.

Common reagents used in these reactions include bromine, hydrogen bromide, and various catalysts. The major products formed from these reactions depend on the specific substrates and conditions used.

Scientific Research Applications

Tert-butyl hypobromite has several applications in scientific research:

    Chemistry: It is used as a brominating agent in organic synthesis, particularly for the selective bromination of aromatic compounds.

    Biology: It is employed in studies involving free radical generation and lipid peroxidation.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl hypobromite involves the homolytic cleavage of the O-Br bond, generating free radicals. These radicals can then participate in various chemical reactions, such as the bromination of alkanes and aromatics. The molecular targets and pathways involved depend on the specific reaction conditions and substrates.

Comparison with Similar Compounds

Tert-butyl hypobromite can be compared with other hypohalites, such as tert-butyl hypochlorite and tert-butyl hypoiodite. While all these compounds are used as halogenating agents, this compound is unique in its ability to selectively brominate aromatic compounds with high para-selectivity. Similar compounds include:

    Tert-butyl hypochlorite: Used for chlorination reactions.

    Tert-butyl hypoiodite: Used for iodination reactions.

This compound stands out due to its specific reactivity and selectivity in bromination reactions.

Properties

IUPAC Name

tert-butyl hypobromite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(2,3)6-5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODUDVQDMKBOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505847
Record name tert-Butyl hypobromite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-82-1
Record name tert-Butyl hypobromite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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